Cas no 418786-13-7 ((4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine)

(4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine structure
418786-13-7 structure
Product Name:(4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
N.o CAS:418786-13-7
MF:C11H16FNO
MW:197.24924659729
CID:879571
PubChem ID:2853097
Update Time:2025-10-12

(4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine Propriedades químicas e físicas

Nomes e Identificadores

    • N-(4-Fluorobenzyl)-1-methoxypropan-2-amine
    • (4-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE
    • (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
    • (4-fluorobenzyl)(2-methoxy-1-methylethyl)amine(SALTDATA: HCl)
    • N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine
    • (4-fluorobenzyl)(2-methoxy-1-methylethyl)amine
    • [(4-fluorophenyl)methyl](2-methoxy-isopropyl)amine
    • AC1MECPU
    • CTK4I5362
    • MolPort-000-892-284
    • Oprea1_251742
    • SBB007235
    • SCHEMBL17605007
    • VS-04019
    • BBL013846
    • N-[(4-Fluorophenyl)methyl]-1-methoxy-propan-2-amine
    • DTXSID60386110
    • 418786-13-7
    • AKOS000230688
    • AKOS017273245
    • CS-0320100
    • [(4-fluorophenyl)methyl](1-methoxypropan-2-yl)amine
    • AB00089452-01
    • STL194206
    • (4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
    • MDL: MFCD01454834
    • Inchi: 1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
    • Chave InChI: NDIIJKZDNPQYTK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC(C)COC

Propriedades Computadas

  • Massa Exacta: 197.12200
  • Massa monoisotópica: 197.121592296g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 146
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 21.3Ų

Propriedades Experimentais

  • PSA: 21.26000
  • LogP: 2.34110

(4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine Preçomais >>

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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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B435103-50mg
(4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
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$ 50.00 2022-06-07
TRC
B435103-100mg
(4-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
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$ 65.00 2022-06-07
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B435103-500mg
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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418786-13-7 95+%
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¥2979.00 2024-05-14
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